An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an oxo group and a carboxylic acid moiety, as seen in 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, creates a molecule with significant potential for forming targeted interactions within biological systems. A comprehensive understanding of its physicochemical properties is paramount for any drug development campaign, as these parameters directly govern solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a detailed examination of the key physicochemical attributes of this compound. While direct experimental data for this specific molecule is sparse in public literature, this guide synthesizes information from close structural analogs, predicts key spectral features, and outlines authoritative, field-proven experimental protocols for its complete characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the properties of this important heterocyclic scaffold.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline and its partially saturated derivative, tetrahydroquinoline, are heterocyclic motifs of profound importance in pharmaceutical sciences. They are integral components of natural products and have been successfully incorporated into a wide array of synthetic drugs, exhibiting activities ranging from anticancer to antimicrobial. The rigid bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while its aromatic and heterocyclic nature allows for a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
The subject of this guide, 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, combines several key functional groups onto this scaffold:
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A Lactam (Cyclic Amide): The 2-oxo group introduces a planar, rigid amide bond that can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
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A Carboxylic Acid: This acidic group is often crucial for solubility and for forming strong ionic or hydrogen bonds with active site residues in target proteins. Its ionization state, dictated by its pKa, is critical for membrane permeability and receptor binding.
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A Chiral Center: The C3 position bearing the carboxylic acid is a stereocenter, meaning the compound can exist as enantiomers, which may have dramatically different biological activities and pharmacokinetic profiles.
The systematic characterization of this molecule's physicochemical properties is not merely an academic exercise; it is a critical, self-validating step in drug discovery that informs formulation development, predicts oral bioavailability, and guides further structural optimization.
Synthesis and Molecular Structure
A robust and reproducible synthesis is the foundational requirement for any physicochemical analysis. While a direct synthesis for the title compound is not widely reported, a highly plausible and efficient route can be adapted from established literature methods for its methyl ester precursor. The proposed pathway involves a cyclization reaction to form the core structure, followed by a standard ester hydrolysis.
A recently developed method involves a[1][2]-hydride shift triggered N-dealkylative cyclization to form various substituted methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates[3]. This provides a modern and efficient route to the immediate precursor of our target compound. The final step is a simple saponification.
Caption: Proposed two-step synthesis of the target compound.
Core Physicochemical Properties
| Property | Value / Prediction | Rationale / Source |
| Molecular Formula | C₁₀H₉NO₃ | Calculated |
| Molecular Weight | 191.18 g/mol | Calculated |
| Melting Point | Not Reported | The melting point for a similar precursor, Methyl 6-chloro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, is 139–141 °C[3]. The free acid is expected to have a higher melting point due to strong hydrogen bonding. |
| pKa (Predicted) | ~4.0 - 5.0 | This is a typical range for a carboxylic acid. The exact value is influenced by the electron-withdrawing nature of the adjacent lactam carbonyl and the aromatic ring. Experimental determination is required for an accurate value. |
| Aqueous Solubility | Low | Quinolone carboxylic acids generally exhibit poor water solubility, especially around their isoelectric point[4]. The planar, bicyclic structure contributes to significant crystal lattice energy. |
| Calculated LogP | 0.3 - 0.6 | This is an estimate based on the calculated XlogP3 values for the isomeric 4-carboxylic acid (0.3) and 7-carboxylic acid (0.6) derivatives found on PubChem[5][6]. This value suggests moderate lipophilicity. |
Spectroscopic & Chromatographic Profile
Spectroscopic analysis provides unequivocal confirmation of molecular structure. The following sections detail the predicted spectral characteristics based on data from closely related precursors and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. While the spectrum for the final acid is not published, extensive data exists for its methyl ester precursors[3].
Table 2: Experimental NMR Data for a Precursor, Methyl 6-chloro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate in DMSO-d₆ [3]
| Proton / Carbon | Chemical Shift (δ, ppm) | Multiplicity / Type |
| ¹H NMR | ||
| CH₃ (N-methyl) | 3.26 | s |
| CH₂ (C4) | 3.10 - 3.18 | m |
| OCH₃ (Ester) | 3.63 | s |
| CH (C3) | 3.75 | dd |
| Aromatic | 7.14, 7.33, 7.35 | d, dd, d |
| ¹³C NMR | ||
| CH₂ (C4) | 27.5 | Aliphatic |
| CH₃ (N-methyl) | 29.6 | Aliphatic |
| CH (C3) | 46.8 | Aliphatic |
| OCH₃ (Ester) | 52.3 | Aliphatic |
| Aromatic/Olefinic | 116.8, 126.4, 126.8, 127.3, 127.5, 138.6 | Aromatic |
| C=O (Lactam) | 165.6 | Carbonyl |
| C=O (Ester) | 169.5 | Carbonyl |
Predicted ¹H NMR Spectrum for 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid:
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Aromatic Protons (3H): Multiplets expected in the range of δ 7.0-7.5 ppm.
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NH Proton (1H): A broad singlet, likely δ > 10 ppm, due to the acidic nature and hydrogen bonding of the lactam N-H.
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CH (C3) (1H): A doublet of doublets (dd) around δ 3.7-3.9 ppm.
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CH₂ (C4) (2H): A multiplet around δ 3.1-3.3 ppm.
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COOH Proton (1H): A very broad singlet, likely δ > 12 ppm, which may be exchangeable with D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of the target compound will be dominated by absorptions from the carbonyl and hydroxyl groups.
Predicted Key IR Absorptions:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer[7].
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N-H Stretch (Lactam): A moderate, sharp peak around 3200-3400 cm⁻¹.
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C-H Stretch (Aromatic/Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710-1760 cm⁻¹[7].
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C=O Stretch (Lactam/Amide): A strong, sharp peak, typically at a lower wavenumber than the acid, around 1650-1690 cm⁻¹[2][5]. The presence of two distinct carbonyl peaks is a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation. Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is expected.
Predicted Fragmentation Pattern:
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Parent Ion: [M+H]⁺ at m/z 192.
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Primary Fragments: Common fragmentation pathways for quinolones include the neutral loss of water ([M+H - H₂O]⁺ at m/z 174) and the loss of carbon dioxide from the carboxylic acid ([M+H - CO₂]⁺ at m/z 148)[8][9][10]. A subsequent loss of carbon monoxide (CO) from the lactam is also plausible.
Authoritative Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols must be followed. The following sections describe field-proven methods for determining the key physicochemical properties of the title compound.
Protocol: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
This protocol is adapted from literature procedures for the synthesis of the methyl ester precursor followed by hydrolysis[3].
Caption: Detailed workflow for the synthesis and purification.
Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining acid dissociation constants[11].
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Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of deionized, carbonate-free water. A co-solvent like methanol may be required if aqueous solubility is low, but this will yield an apparent pKa (pKaapp).
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Titrant: Standardize a ~0.01 M NaOH solution.
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Titration: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and begin stirring. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition.
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Data Analysis: Plot pH versus the volume of NaOH added. The equivalence point (Veq) is the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point (Veq/2), according to the Henderson-Hasselbalch equation.
Caption: Logical workflow for pKa determination via titration.
Protocol: Determination of Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.
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Preparation: Add an excess amount of the solid compound to a series of vials containing the desired media (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure saturation is reached.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, filter the samples through a 0.45 µm filter or centrifuge at high speed to separate the saturated solution from the undissolved solid.
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Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Implications for Drug Development
The physicochemical properties of a drug candidate are predictive of its "drug-likeness." A widely used framework for assessing this is Lipinski's Rule of Five, which identifies properties common to most orally bioavailable drugs[1][8].
Table 3: Analysis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid against Lipinski's Rule of Five
| Lipinski's Rule | Guideline | Compound Property (Calculated/Predicted) | Compliance |
| Molecular Weight | < 500 Da | 191.18 Da | Yes |
| LogP | < 5 | ~0.3 - 0.6 | Yes |
| H-bond Donors | ≤ 5 | 2 (N-H and O-H) | Yes |
| H-bond Acceptors | ≤ 10 | 3 (two C=O and one O-H) | Yes |
Based on these predictions, the compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption and bioavailability. However, the predicted low aqueous solubility is a potential liability. This property is often a trade-off; the same features that promote good membrane permeability (lipophilicity) can reduce aqueous solubility. For drug development professionals, this indicates that formulation strategies, such as salt formation or the use of solubility enhancers, may be necessary to achieve adequate exposure in vivo.
Conclusion
2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compelling heterocyclic scaffold with significant potential in medicinal chemistry. This guide has established its core molecular identity and, through analysis of close structural analogs and foundational chemical principles, has provided a robust predicted profile of its key physicochemical properties. The compound's calculated parameters align well with established criteria for drug-likeness, making it an attractive starting point for further investigation. Crucially, this guide provides authoritative, step-by-step experimental protocols for the synthesis and definitive characterization of its pKa and solubility. The successful execution of these protocols will provide the empirical data necessary to validate these predictions and confidently advance this molecule or its derivatives through the drug discovery pipeline.
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Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. (2011). Taylor & Francis Online. [Link]
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(PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]
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The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1994). PubMed. [Link] 17.[1][2]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. (n.d.). MDPI. [Link]
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Dieckmann condensation. (n.d.). Wikipedia. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
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